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Cat. No.: B1394635 Get Quote

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Iodo-1H-
pyrazolo[3,4-c]pyridine

Abstract
This technical guide provides a comprehensive examination of the core physicochemical

properties of 3-Iodo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of increasing

interest in the field of medicinal chemistry. As a derivative of the pyrazolo[3,4-c]pyridine

scaffold, it serves as a structural analogue to naturally occurring purines, positioning it as a

valuable fragment for the development of novel therapeutics, including anti-inflammatory, anti-

viral, and anti-cancer agents.[1] This document details the molecular structure, fundamental

properties, and robust experimental protocols for determining key parameters such as melting

point, solubility, and pKa. It is intended for researchers, scientists, and drug development

professionals seeking to leverage this versatile chemical building block in their discovery

programs.

Introduction
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in drug discovery,

primarily due to its structural resemblance to purine.[1] This similarity allows it to interact with a

wide variety of biological targets, such as kinases, that possess purine-binding pockets.[1] The

strategic introduction of an iodine atom at the C-3 position, yielding 3-Iodo-1H-pyrazolo[3,4-
c]pyridine, creates a powerful synthetic handle. This iodo-substituent is readily manipulated

via modern cross-coupling methodologies, enabling late-stage functionalization and the
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systematic exploration of chemical space—a cornerstone of fragment-based drug discovery

(FBDD).[1]

This guide serves as a foundational resource, elucidating the essential physicochemical

characteristics that govern the behavior of 3-Iodo-1H-pyrazolo[3,4-c]pyridine. Understanding

these properties is critical for predicting its absorption, distribution, metabolism, and excretion

(ADME) profile, designing effective formulation strategies, and optimizing its utility as a

precursor in complex synthetic campaigns.

Molecular Structure and Core Properties
The fundamental identity of 3-Iodo-1H-pyrazolo[3,4-c]pyridine is defined by its bicyclic

heteroaromatic structure and core physicochemical constants.

3-Iodo-1H-pyrazolo[3,4-c]pyridine

Click to download full resolution via product page

Caption: Chemical structure of 3-Iodo-1H-pyrazolo[3,4-c]pyridine.

Table 1: Core Properties of 3-Iodo-1H-pyrazolo[3,4-c]pyridine
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Property Value Source(s)

IUPAC Name
3-iodo-1H-pyrazolo[3,4-

c]pyridine
-

CAS Number 1082040-63-8

Molecular Formula C₆H₄IN₃ [2][3]

Molecular Weight 245.02 g/mol

Appearance Expected to be a solid at STP -

Structural Features and Intermolecular Forces
The molecule's planar, bicyclic structure is composed of a fused pyrazole and pyridine ring.

The iodine atom at the C-3 position is the key site for synthetic modification. The nitrogen

atoms in both rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole

ring is a hydrogen bond donor.

While crystal structure data for this specific isomer is not readily available, analysis of the

closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, reveals significant intermolecular

forces that are likely conserved. In its crystalline state, the isomer forms centrosymmetric

dimers through strong N—H⋯N hydrogen bonds.[2][3] These dimers are further organized into

chains by C—I⋯N halogen bonds and stabilized by π–π stacking interactions.[2][3] These non-

covalent interactions are expected to influence the melting point, solubility, and crystal packing

of 3-Iodo-1H-pyrazolo[3,4-c]pyridine.

Key Physicochemical Parameters & Their
Determination
The following sections outline critical physicochemical parameters and provide standardized,

self-validating protocols for their experimental determination.

Melting Point
The melting point is a fundamental indicator of a compound's purity and identity. A sharp

melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas
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impurities tend to depress and broaden this range.

Table 2: Melting Point Data

Compound Melting Point (°C) Notes

3-Iodo-1H-pyrazolo[3,4-

c]pyridine
Not available

Requires experimental

determination.

3-Iodo-1H-pyrazolo[3,4-

d]pyrimidin-4-amine
>300

A structurally related analogue,

suggesting a high melting

point.[4]

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp) for

accurate determination.

Sample Preparation:

Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a

mortar and pestle.

Tamp the open end of a capillary tube into the powder to collect a small sample.

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end,

aiming for a column height of approximately 3 mm.[5]

Apparatus Setup:

Insert the capillary tube into the heating block of the melting point apparatus.

Place a calibrated thermometer in the designated well.

Measurement:

Rapid Determination (Optional): Heat the block rapidly to find an approximate melting

temperature. Allow the block to cool.
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Accurate Determination: Begin heating slowly when the temperature is 5-10°C below the

expected melting point.[5]

Adjust the heating rate to approximately 1-2°C per minute as you approach the melting

point to ensure thermal equilibrium between the sample, block, and thermometer.[5]

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last solid crystal melts completely.[6]

Reporting:

The melting point is reported as the range T₁ – T₂.

Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.

[7] The Biopharmaceutics Classification System (BCS) uses solubility data to predict in vivo

performance.[8] The shake-flask method is the gold-standard for determining equilibrium

solubility.[9]

Table 3: Solubility Data

Solvent Solubility Notes

Aqueous Not available
Requires experimental

determination.

Organic Not available
Requires experimental

determination.

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for

BCS classification.[10]
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System Preparation:

Prepare buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 for biorelevance).[10]

Maintain a constant temperature, typically 37 ± 1 °C, using a calibrated water bath or

incubator.[10]

Equilibration:

Add an excess amount of the solid compound to a known volume of each buffer in a

sealed vial. This ensures a saturated solution is achieved with undissolved solid

remaining.[11]

Agitate the vials using a shaker or rotator for a sufficient duration to reach equilibrium.

Equilibrium is confirmed when the concentration of the solute in solution remains constant

over sequential time points (e.g., measurements at 24, 48, and 72 hours show no

significant change).[10]

Phase Separation:

Allow the vials to settle at the experimental temperature.

Separate the solid and liquid phases. This is a critical step; methods include centrifugation

or filtration through a non-binding filter (e.g., PTFE).

Analysis:

Carefully withdraw an aliquot of the clear supernatant.

Determine the concentration of the dissolved compound using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Reporting:

Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Verify the pH of the saturated solution at the end of the experiment.[10]
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Caption: Workflow for Shake-Flask Solubility Measurement.

Acidity Constant (pKa)
The pKa value defines the ionization state of a molecule at a given pH. For drug candidates,

this governs solubility, membrane permeability, and receptor-binding interactions.[12] Given its

heterocyclic nitrogen atoms, 3-Iodo-1H-pyrazolo[3,4-c]pyridine is expected to have at least

one pKa value.

Table 4: Acidity Constant Data

Parameter Value Notes

pKa Not available
Requires experimental

determination.

This method is effective for compounds with a chromophore whose absorbance spectrum

changes with ionization state.

Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

Measurement:

For each buffer, prepare a sample by adding a small, constant amount of the stock

solution to maintain a consistent total compound concentration.

Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

Identify an analytical wavelength where the difference in absorbance between the fully

protonated and deprotonated species is maximal.

Data Analysis:
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Plot absorbance at the analytical wavelength versus pH. The resulting data should form a

sigmoidal curve.

The pKa is the pH at the inflection point of this curve, where the concentrations of the

protonated and deprotonated species are equal.[12] This can be determined by fitting the

data to the Henderson-Hasselbalch equation.

pKa and Ionization State

Acidic Environment

Basic Environment

pKa

Neutral Form (B)
Dominates

pH < pKa Protonated Form (BH+)
Dominates

[BH+] > [B]

pH > pKa
[B] > [BH+]

Click to download full resolution via product page

Caption: Relationship between pH, pKa, and molecular ionization state.

Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment rely on modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to

elucidate the proton environment. Based on data for the 3-Iodo-1H-pyrazolo[3,4-b]pyridine

isomer, the spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0

ppm) corresponding to the protons on the pyridine ring, and a characteristic broad singlet for

the N-H proton at a downfield chemical shift (>10 ppm).[2][3]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. For 3-Iodo-1H-pyrazolo[3,4-c]pyridine, the expected molecular ion peak (M⁺)

would be observed at an m/z of approximately 245.02, consistent with its molecular formula

C₆H₄IN₃.[2][3]
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Significance in Drug Discovery and Development
The true value of 3-Iodo-1H-pyrazolo[3,4-c]pyridine lies in its role as a versatile intermediate

for chemical library synthesis. The C-I bond is a prime site for metal-catalyzed cross-coupling

reactions, allowing for the controlled and directed introduction of diverse chemical

functionalities. This process, termed "vectorial elaboration," is central to FBDD, where a small

fragment hit is systematically grown to enhance its potency and selectivity for a target protein.

[1]

Vectorial Elaboration at C-3 Position

Diverse Library of Analogues

3-Iodo-1H-pyrazolo[3,4-c]pyridine
(Core Fragment)

Suzuki Coupling
(+ R-B(OH)2)

Buchwald-Hartwig Amination
(+ R-NH2)

Sonogashira Coupling
(+ R-C≡CH)

3-Aryl Analogue 3-Amino Analogue 3-Alkynyl Analogue

Click to download full resolution via product page

Caption: Role of the 3-iodo group as a handle for synthetic diversification.

Conclusion
3-Iodo-1H-pyrazolo[3,4-c]pyridine is a high-value chemical scaffold with significant potential

in modern drug discovery. Its purine-like core provides a favorable framework for interacting

with key biological targets, while its 3-iodo substituent offers a precise handle for synthetic

diversification. The physicochemical properties and experimental protocols detailed in this

guide provide the foundational knowledge required for its effective handling, characterization,

and strategic deployment in the synthesis of novel, biologically active compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances
(RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]

2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. alfa-labotrial.com [alfa-labotrial.com]

5. youtube.com [youtube.com]

6. pennwest.edu [pennwest.edu]

7. uspnf.com [uspnf.com]

8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments
[journal11.magtechjournal.com]

9. researchgate.net [researchgate.net]

10. who.int [who.int]

11. lup.lub.lu.se [lup.lub.lu.se]

12. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physicochemical characteristics of 3-Iodo-1h-
pyrazolo[3,4-c]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394635#physicochemical-characteristics-of-3-iodo-
1h-pyrazolo-3-4-c-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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